

In-Depth Technical Guide to the Synthesis of Alitame

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Compound of Interest

Compound Name: Alitame

Cat. No.: B1666883

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This technical guide provides a detailed overview of the synthesis pathways for **alitame**, a high-intensity dipeptide sweetener. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the primary synthetic routes, precursor synthesis, and available experimental protocols, with a focus on chemical methodologies.

Alitame: An Overview

Alitame is a dipeptide amide sweetener derived from L-aspartic acid, D-alanine, and a novel amine, 2,2,4,4-tetramethylthietanylamine. It is approximately 2000 times sweeter than sucrose and is known for its clean, sugar-like taste.^[1] Two primary synthesis pathways have been described in the literature, each involving the preparation of key intermediates followed by a final condensation step.

Synthesis Pathway 1: Route via Thiazolidine Acetic Acid Intermediate

This pathway involves the reaction between two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide.^{[1][2]}

Precursor Synthesis

1. (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid:

Detailed experimental protocols for the synthesis of this specific precursor are not readily available in the public domain. However, the general synthesis of 2,4-thiazolidinedione derivatives often involves the condensation of thiourea with a haloacetic acid, such as chloroacetic acid, in the presence of a strong acid like concentrated hydrochloric acid.[3]

2. (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide:

The synthesis of this precursor involves the formation of an amide bond between D-alanine and 3-amino-2,2,4,4-tetramethylthietane. The synthesis of 3-amino thietane derivatives can be achieved through various methods, though a specific protocol for the 2,2,4,4-tetramethyl substituted version is not explicitly detailed in the available literature.[4]

Final Condensation and Purification

The two precursors, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide, are reacted to form the **alitame** molecule. The final product is then isolated and purified. A common purification method involves the crystallization of an **alitame**-4-methylbenzenesulfonic acid adduct, followed by further purification steps and recrystallization from water.[1]

Synthesis Pathway 2: Route via N-thiocarboxyanhydride Intermediate

This alternative pathway involves the reaction of 3-(D-alaninamido)-2,2,4,4-tetramethylthietane with L-aspartic acid N-thiocarboxyanhydride.[5]

Precursor Synthesis

1. 3-(D-alaninamido)-2,2,4,4-tetramethylthietane:

This intermediate is formed by creating an amide linkage between D-alanine and 3-amino-2,2,4,4-tetramethylthietane.

2. L-aspartic acid N-thiocarboxyanhydride:

The synthesis of L-aspartic acid N-thiocarboxyanhydride can be achieved by reacting an N-alkoxy-thiocarbonyl L-aspartic acid with a phosphorous trihalide in a lower alkyl acetate solvent.

The product precipitates out of the solution and can be recovered in a pure form.

Experimental Protocol: Final Condensation and Purification

The following protocol outlines the final step of this synthesis pathway:

- Dissolve 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane in water.
- Add L-aspartic acid N-thiocarboxyanhydride in portions with vigorous stirring, while maintaining the pH of the solution between 8.5 and 9.5.[5]
- After the addition is complete, adjust the pH to 5.5.
- Slowly add p-toluenesulfonic acid monohydrate over one hour to precipitate the crystalline p-toluenesulfonate salt of **alitame**. [5]
- Collect the precipitated salt by filtration.
- To obtain the free **alitame**, the salt is treated with a liquid anion exchange resin (e.g., Amberlite LA-1) in a biphasic system of dichloromethane and deionized water. After stirring for one hour, the aqueous layer containing **alitame** is separated, treated with carbon for decolorization, filtered, and cooled to crystallize the final product.

Enzymatic Synthesis of an Alitame Precursor

An alternative, enzymatic approach has been reported for the synthesis of an **alitame** precursor, N-benzyloxycarbonyl-L-aspartic acid ethyl ester-D-alanine amide.

Experimental Protocol: Enzymatic Synthesis

- Substrates: N-benzyloxycarbonyl-L-aspartic acid diethyl ester and D-alanine amide.
- Enzyme: α -chymotrypsin.
- Reaction Conditions: A eutectic mixture of the substrates is formed using DMSO and MEA as adjuvants. A substrate mixture containing 9% DMSO, 18% MEA, and 12% water results in a low eutectic temperature of 27°C. The reaction is carried out at 37°C.[6]

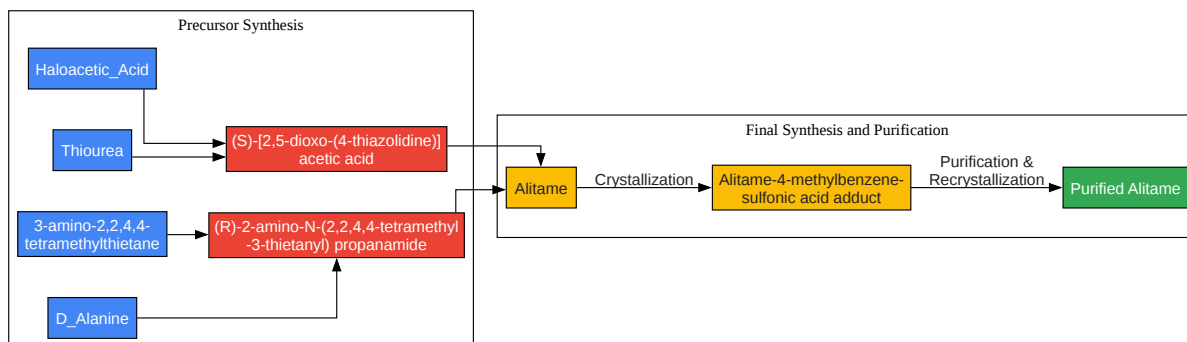
- Molar Ratio: The optimal molar ratio of the acyl acceptor (D-alanine amide) to the acyl donor (N-benzyloxycarbonyl-L-aspartic acid diethyl ester) is 1:1.[6]
- Yield: Under these conditions, a conversion yield of 70.3% (mol/mol) has been reported.[6]

Quantitative Data Summary

Step	Reactants	Product	Reagents/Conditions	Yield	Reference
Pathway 2: Final Condensation	3-(D-alaninamido)- 2,2,4,4-tetramethylthi- etane, L- aspartic acid N- thiocarboxyanhydride	Alitame	Water, pH 8.5-9.5, then pH 5.5 with p- toluenesulfonic acid	N/A	[5]
Enzymatic Precursor Synthesis	N-benzyloxycarbonyl-L-aspartic acid diethyl ester, D-alanine amide	N-benzyloxycarbonyl-L-aspartic acid ethyl ester-D-alanine amide	α -chymotrypsin, 37°C, eutectic mixture with 9% DMSO, 18% MEA, 12% water	70.3%	[6]

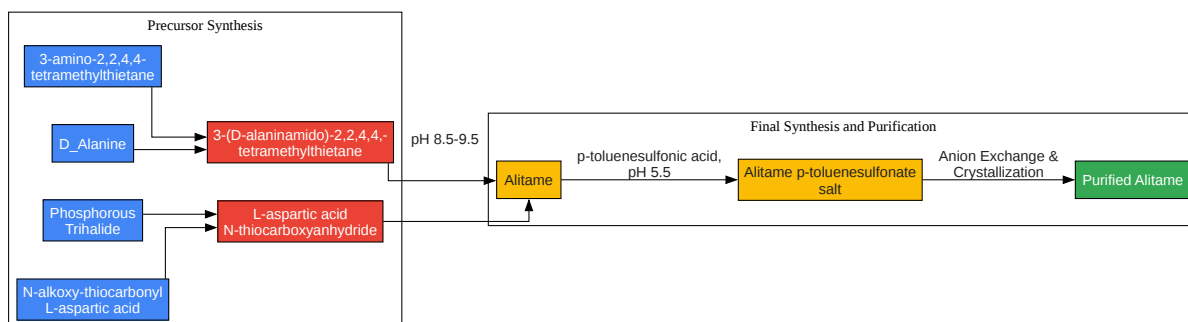
Note: "N/A" indicates that the specific quantitative yield for this step was not available in the searched literature.

Synthesis Pathway Diagrams



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Caption: Synthesis Pathway 1 for **Alitame**.



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Caption: Synthesis Pathway 2 for **Alitame**.

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